4-Methyl-1,4-diazepan-5-one

hydrogen bonding permeability drug-likeness

4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6) is a seven-membered cyclic amide (ε-lactam) of the 1,4-diazepan-5-one family, bearing a single N-methyl substituent at the 4-position. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, the compound presents as a white to off-white solid with a minimum commercial purity specification of 95%.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 172314-56-6
Cat. No. B062991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-diazepan-5-one
CAS172314-56-6
Synonyms5H-1,4-Diazepin-5-one,hexahydro-4-methyl-(9CI)
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCNCCC1=O
InChIInChI=1S/C6H12N2O/c1-8-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3
InChIKeyAFXBHHCUPRNJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6): A Differentiated N4-Methyl Lactam Building Block for Medicinal Chemistry and Chemical Biology


4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6) is a seven-membered cyclic amide (ε-lactam) of the 1,4-diazepan-5-one family, bearing a single N-methyl substituent at the 4-position. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, the compound presents as a white to off-white solid with a minimum commercial purity specification of 95% . The 4-methyl substitution distinguishes it from the parent 1,4-diazepan-5-one scaffold (CAS 34376-54-0) and regioisomeric methyl variants, imparting quantifiably different physicochemical properties that influence its utility in fragment-based drug discovery, parallel synthesis, and as a key intermediate in clinical-stage pharmaceutical candidates [1][2].

Why 1,4-Diazepan-5-one Analogs Cannot Be Interchanged: Position-Specific Methylation Drives Measurable Physicochemical Divergence


Although several methyl-substituted 1,4-diazepan-5-one isomers share the identical molecular formula (C₆H₁₂N₂O, MW 128.17), the position of the methyl group—whether at N1, N4, or C6—yields quantifiably distinct lipophilicity, hydrogen-bonding capacity, and polar surface area . The 4-methyl variant uniquely eliminates one hydrogen-bond donor relative to the parent scaffold and the 6-methyl isomer, while its consensus LogP places it in a more drug-like physicochemical space compared to both the excessively hydrophilic unsubstituted core and the more polar regioisomers . These differences directly translate to altered compound permeability, solubility, and protein-binding profiles in downstream biological assays, meaning that substitution of this building block with a close analog without experimental re-validation risks confounding structure-activity relationship (SAR) interpretation and compromising synthetic tractability in multi-step routes [1].

Quantitative Differentiation Evidence for 4-Methyl-1,4-diazepan-5-one Relative to Closest Structural Analogs


Reduced Hydrogen Bond Donor Count Versus Parent 1,4-Diazepan-5-one and 6-Methyl Isomer

4-Methyl-1,4-diazepan-5-one possesses exactly one hydrogen bond donor (the N1–H), compared to two H-bond donors in both the unsubstituted parent 1,4-diazepan-5-one (N1–H and N4–H) and the regioisomeric 6-methyl-1,4-diazepan-5-one (N1–H and N4–H) . The N4-methylation eliminates the secondary amine donor at position 4 while retaining the lactam N1–H. Lower H-bond donor count is positively correlated with improved passive membrane permeability in predictive ADME models .

hydrogen bonding permeability drug-likeness physicochemical profiling

Reduced Topological Polar Surface Area (TPSA) Relative to Parent and 6-Methyl Isomer

The topological polar surface area (TPSA) of 4-methyl-1,4-diazepan-5-one is calculated at 32.34 Ų, representing a 21.4% reduction compared to both the parent 1,4-diazepan-5-one (41.13 Ų) and the 6-methyl-1,4-diazepan-5-one isomer (41.13 Ų) . The N1-methyl regioisomer (1-methyl-1,4-diazepan-5-one) shares an identical TPSA of 32.34 Ų, confirming that the TPSA reduction is driven specifically by N-methylation at either nitrogen position rather than C-methylation . TPSA values below 60 Ų are generally associated with good oral absorption potential, and values below 40 Ų are predictive of enhanced blood-brain barrier penetration .

TPSA polar surface area oral bioavailability drug design physicochemical property

Consensus LogP Indicates Intermediate Lipophilicity Optimal for Drug-Like Space

4-Methyl-1,4-diazepan-5-one exhibits a consensus LogP of −0.14 (average of five computational methods: iLOGP 1.54, XLOGP3 −1.0, WLOGP −1.32, MLOGP −0.41, SILICOS-IT 0.47) . This places its lipophilicity in an intermediate range, contrasting with the more hydrophilic parent 1,4-diazepan-5-one (ACD/LogP −1.83) and the 6-methyl isomer (LogP −0.6581) . The N1-methyl isomer has a reported LogP of −0.2952 . An intermediate LogP near zero is generally considered optimal for balancing aqueous solubility with membrane permeability, a key criterion in fragment-based and lead-like compound selection .

LogP lipophilicity drug-likeness Lipinski Rule of 5 physicochemical property

Validated Building Block for a Clinical-Stage RNA Polymerase I Inhibitor (CX-5461)

The 4-methyl-1,4-diazepan-1-yl moiety is a defined pharmacophoric substructure within CX-5461, an inhibitor of ribosomal RNA (rRNA) synthesis that selectively inhibits RNA polymerase I-driven transcription with an IC₅₀ of 142 nM in HCT-116 colorectal carcinoma cells [1][2]. CX-5461 has advanced to Phase I/II clinical trials for advanced hematologic malignancies and BRCA1/2-mutated triple-negative breast cancer [1]. In contrast, the unsubstituted 1,4-diazepan-5-one scaffold and 6-methyl isomer have not been reported as core components of clinical-stage therapeutic candidates. This demonstrates that the N4-methyl substitution pattern, as embodied by 4-methyl-1,4-diazepan-5-one, provides a validated entry point for generating bioactive molecules with translational relevance [2].

CX-5461 RNA polymerase I cancer clinical candidate diazepane pharmacophore

Batch-Specific QC Documentation (NMR, HPLC, GC) Enables Reproducible Procurement

4-Methyl-1,4-diazepan-5-one from major suppliers (e.g., Bidepharm) is offered at a standard purity of 95% with batch-specific quality control documentation including ¹H NMR, ¹³C NMR (400 MHz and 100 MHz in D₂O), HPLC, and GC trace data . This level of analytical characterization permits direct verification of structural identity and purity prior to use in synthesis. In comparison, the parent 1,4-diazepan-5-one is commercially available at 95% purity with a reported melting point of 65–68 °C, but fewer suppliers provide multi-modal batch-specific QC spectra as a standard offering . For procurement decisions in regulated or publication-bound research environments, the availability of pre-verified analytical data reduces quality assurance burden and minimizes the risk of failed reactions due to unidentified impurities .

quality control batch consistency NMR HPLC procurement reproducibility

Recommended Procurement and Application Scenarios for 4-Methyl-1,4-diazepan-5-one Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Targeting CNS or Intracellular Proteins

With a consensus LogP of −0.14, a reduced TPSA of 32.34 Ų, and only one hydrogen bond donor, 4-methyl-1,4-diazepan-5-one is physico-chemically optimized for inclusion in fragment libraries aimed at identifying CNS-penetrant lead compounds or intracellular protein targets. Its intermediate lipophilicity and favorable TPSA predict adequate passive permeability while maintaining aqueous solubility (calculated at 127 mg/mL), making it suitable for fragment soaking and high-concentration biochemical screening formats .

Synthesis of RNA Polymerase I Inhibitor Analogs via Late-Stage Functionalization

The validated role of the 4-methyl-1,4-diazepan-1-yl group as a pharmacophoric substructure in CX-5461 (RNA Pol I IC₅₀ = 142 nM) provides a direct rationale for procuring this building block in medicinal chemistry programs developing next-generation RNA polymerase I inhibitors. The compound's synthetic versatility is supported by established palladium-catalyzed asymmetric allylic alkylation methodology that enables gem-disubstitution on the diazepanone ring in up to >99% yield and up to 95% ee, facilitating the generation of structurally diverse analog libraries [1].

Parallel Synthesis and Diversity-Oriented Synthesis Workflows

The single remaining N1–H hydrogen bond donor (vs. two donors in the parent scaffold) offers a single, unambiguous site for N-alkylation, N-acylation, or N-sulfonylation in parallel synthesis arrays, reducing chemoselectivity complications observed with the bis-nucleophilic parent 1,4-diazepan-5-one. Combined with routine batch-specific QC documentation (NMR, HPLC, GC), this building block is well-suited for high-throughput chemistry workflows where reproducibility and minimal by-product formation are critical .

Physicochemical Property-Driven Scaffold Replacement in Lead Optimization

When replacing a more polar or excessively lipophilic heterocyclic core during lead optimization, 4-methyl-1,4-diazepan-5-one offers a quantitatively balanced profile: consensus LogP −0.14 (closer to optimal range than parent at −1.83 or 6-methyl isomer at −0.6581), TPSA 32.34 Ų (below the 40 Ų BBB-penetration threshold), and only one H-bond donor. These measurable properties support rational scaffold-hopping decisions when improving ADME parameters without extensive de novo synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.